molecular formula C6H13NO B2684063 (E)-5-methoxypent-2-en-1-amine CAS No. 710328-90-8

(E)-5-methoxypent-2-en-1-amine

Cat. No. B2684063
CAS RN: 710328-90-8
M. Wt: 115.176
InChI Key: AHEFXJXYUKRZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-methoxypent-2-en-1-amine, also known as 5-MOPA, is a compound with potential applications in scientific research. This compound is a derivative of tryptamine and has been studied for its potential biological and physiological effects.

Scientific Research Applications

Synthesis of Functionalized Compounds

The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one toward primary aliphatic amines, including compounds structurally related to (E)-5-methoxypent-2-en-1-amine, has been explored to synthesize a series of highly functionalized β-enaminones and 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles. These compounds show potential in various synthetic applications due to their selectivity and high yield, highlighting the versatile role of methoxyamine derivatives in organic synthesis (Zanatta et al., 2021).

Astronomical Research

Methoxyamine, closely related to the structure of (E)-5-methoxypent-2-en-1-amine, has been investigated for its potential presence in the interstellar medium. Through laboratory synthesis and spectral recording, researchers aim to match its spectral features with those observed in space, contributing to our understanding of complex molecule formation in the universe (Kolesniková et al., 2018).

Molecular and Electronic Structure Analysis

The electronic and structural properties of compounds containing the methoxyamine group have been thoroughly analyzed using density functional theory (DFT). Studies such as those on (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol provide insights into the electronic behavior, optical properties, and molecular geometry, aiding in the development of materials with tailored properties for technological applications (Demircioğlu et al., 2015).

Natural Source Identification

Compounds structurally related to (E)-5-methoxypent-2-en-1-amine have been isolated from natural sources, such as Etlingera pavieana rhizomes. This discovery not only expands the chemical diversity found in nature but also opens up possibilities for the development of new drugs and bioactive molecules, with some showing activity against Mycobacterium tuberculosis (Tachai & Nuntawong, 2016).

Catalysis and Synthesis Innovations

Research involving the Rh(III)-catalyzed amidation of C(sp2)-H bonds using N-methoxyamide as a novel amino source demonstrates the potential of (E)-5-methoxypent-2-en-1-amine derivatives in facilitating the development of new bioactive molecules. This method is notable for its functional group tolerance and ability to transform known bioactive compounds into effective amidating reagents (Ju et al., 2019).

properties

IUPAC Name

(E)-5-methoxypent-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5-7/h2-3H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEFXJXYUKRZKW-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC=CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C=C/CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-methoxypent-2-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.